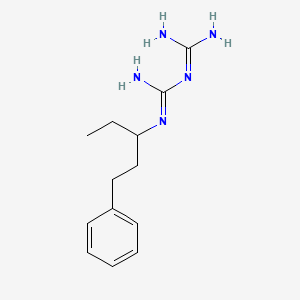
N-(Diaminomethylidene)-N''-(1-phenylpentan-3-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a phenyl group attached to a pentane chain, which is further connected to a guanidine moiety. The presence of both the phenyl and guanidine groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine typically involves the reaction of a suitable amine with a guanidine derivative. One common method involves the reaction of 1-phenylpentan-3-amine with cyanamide under acidic conditions to form the desired guanidine compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.
科学研究应用
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives and other nitrogen-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with these targets, modulating their activity. Additionally, the phenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine can be compared with other guanidine derivatives, such as:
N-(Diaminomethylidene)-N’'-phenylguanidine: Lacks the pentane chain, resulting in different chemical properties and reactivity.
N-(Diaminomethylidene)-N’'-(1-phenylbutan-3-yl)guanidine: Similar structure but with a shorter carbon chain, which may affect its solubility and biological activity.
N-(Diaminomethylidene)-N’'-(1-phenylhexan-3-yl)guanidine: Longer carbon chain, potentially leading to different physical and chemical properties.
The uniqueness of N-(Diaminomethylidene)-N’'-(1-phenylpentan-3-yl)guanidine lies in its specific combination of the phenyl group and the pentane chain, which imparts distinct chemical and biological properties compared to other guanidine derivatives.
属性
CAS 编号 |
790641-80-4 |
|---|---|
分子式 |
C13H21N5 |
分子量 |
247.34 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-2-(1-phenylpentan-3-yl)guanidine |
InChI |
InChI=1S/C13H21N5/c1-2-11(17-13(16)18-12(14)15)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H6,14,15,16,17,18) |
InChI 键 |
JESZFFKVKVFXMN-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCC1=CC=CC=C1)N=C(N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
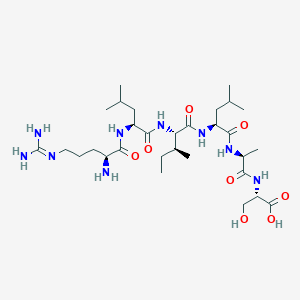
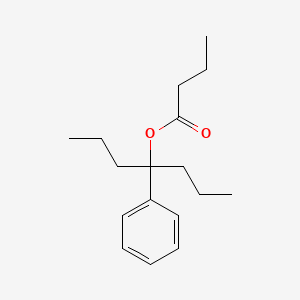
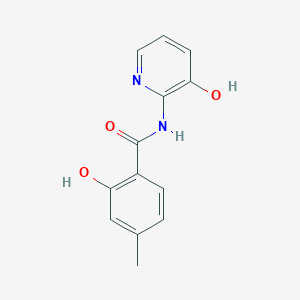

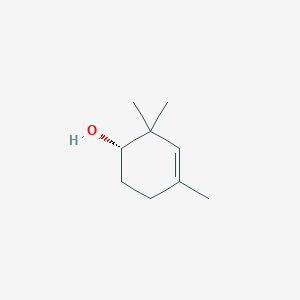
![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
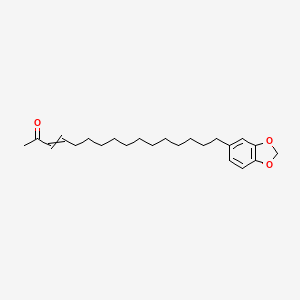
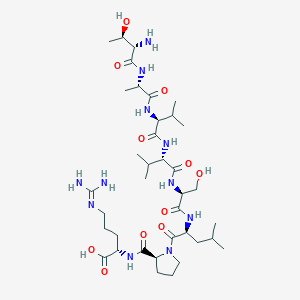
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
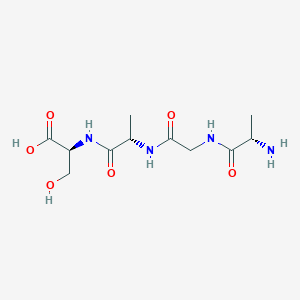
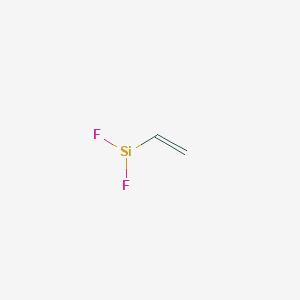
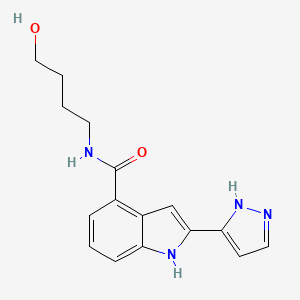
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
